molecular formula C19H11I2NO2 B4887857 2-(Dibenzofuran-3-yliminomethyl)-4,6-diiodophenol

2-(Dibenzofuran-3-yliminomethyl)-4,6-diiodophenol

Cat. No.: B4887857
M. Wt: 539.1 g/mol
InChI Key: RBIJRMOEDPDNON-UHFFFAOYSA-N
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Description

2-(Dibenzofuran-3-yliminomethyl)-4,6-diiodophenol is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound is characterized by the presence of a dibenzofuran moiety, an iminomethyl group, and two iodine atoms attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzofuran-3-yliminomethyl)-4,6-diiodophenol typically involves multiple steps, starting with the formation of the dibenzofuran core. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The iminomethyl group can be introduced through a condensation reaction with an appropriate aldehyde or ketone. The iodination of the phenol ring is usually achieved using iodine or iodinating agents like N-iodosuccinimide (NIS) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis is crucial for industrial applications, and methods like microwave-assisted synthesis or catalytic processes may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzofuran-3-yliminomethyl)-4,6-diiodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dibenzofuran-3-yliminomethyl)-4,6-diiodophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Dibenzofuran-3-yliminomethyl)-4,6-diiodophenol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes, receptors, or other proteins, leading to the modulation of cellular processes. For example, its anti-tumor activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its structural features, including the dibenzofuran core, iminomethyl group, and diiodophenol moiety. This unique structure contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

2-(dibenzofuran-3-yliminomethyl)-4,6-diiodophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11I2NO2/c20-12-7-11(19(23)16(21)8-12)10-22-13-5-6-15-14-3-1-2-4-17(14)24-18(15)9-13/h1-10,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIJRMOEDPDNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N=CC4=C(C(=CC(=C4)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11I2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dibenzofuran-3-yliminomethyl)-4,6-diiodophenol
Reactant of Route 2
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2-(Dibenzofuran-3-yliminomethyl)-4,6-diiodophenol

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